molecular formula C14H12N2O B1519156 2-Benzyl-1,3-benzoxazol-6-amine CAS No. 1152529-22-0

2-Benzyl-1,3-benzoxazol-6-amine

Cat. No.: B1519156
CAS No.: 1152529-22-0
M. Wt: 224.26 g/mol
InChI Key: MYJXYQISQKRASX-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-benzoxazol-6-amine is an organic compound with the molecular formula C14H12N2O. It is a derivative of benzoxazole, featuring a benzyl group attached to the benzoxazole ring at the 2-position and an amine group at the 6-position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Scientific Research Applications

2-Benzyl-1,3-benzoxazol-6-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 2-Benzyl-1,3-benzoxazol-6-amine is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3-benzoxazol-6-amine typically involves the following steps:

  • Benzoxazole Formation: The starting materials are often o-aminophenol and benzoyl chloride, which undergo a cyclodehydration reaction to form benzoxazole.

  • Benzyl Group Introduction: The benzoxazole ring is then alkylated with benzyl chloride in the presence of a strong base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like bromine (Br2) and hydrochloric acid (HCl) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzoxazole-6-one derivatives.

  • Reduction Products: Benzoxazole-6-amine derivatives.

  • Substitution Products: Brominated or chlorinated benzoxazole derivatives.

Comparison with Similar Compounds

  • 5-Benzyl-1,3-benzoxazol-2-amine

  • 2-Benzyl-1,3-benzoxazol-5-amine

  • 2-Methyl-1,3-benzoxazol-6-amine

Properties

IUPAC Name

2-benzyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJXYQISQKRASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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